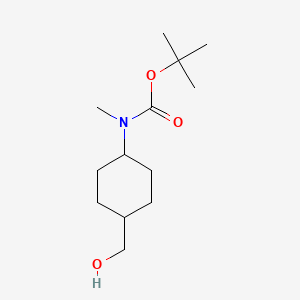

反式-(4-羟甲基环己基)-甲基碳酸叔丁酯

描述

“trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester” is an organic compound with the molecular formula C13H25NO3 . It is also known as BOC-aminomethyl (trans)-cyclohexanol. It serves as a protecting group for the free amine (NH2) functionality of cysteine residues in proteins.

Synthesis Analysis

The synthesis of trans-4-BOC-aminocyclohexanol is usually carried out by reacting trans-cyclohex-4-ol and tert-butyl carboxylic anhydride under basic conditions . The reaction is usually carried out in a suitable solvent, such as dimethyl sulfoxide or methylene chloride, and the reaction temperature is generally carried out at room temperature .

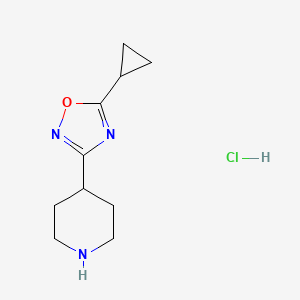

Molecular Structure Analysis

The molecular structure of “trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester” consists of 13 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 243.342 Da and the monoisotopic mass is 243.183441 Da .

Chemical Reactions Analysis

As a tert-butyl ester, this compound can undergo various chemical reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Also, the combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane mediates a mild O t Bu deprotection .

Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 367.1±15.0 °C at 760 mmHg, and a flash point of 175.8±20.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 59 Å2 .

科学研究应用

聚合物化学应用

合成和新的含有保护性功能团的环酯的同分异构体和共聚反应对设计亲水脂肪族聚酯至关重要。使用保护羟基功能团,例如与“反式-(4-羟甲基环己基)-甲基碳酸叔丁酯”相关的环酯衍生物中的功能团,在巴耶尔-维利格氧化过程中起着至关重要的作用。这种方法促进了为各种工业应用,包括生物医疗设备和环保材料,设计具有特定物理和化学性质的聚合物的创造(Trollsås等,2000)。

农业化学应用

在农业化学领域,类似于“反式-(4-羟甲基环己基)-甲基碳酸叔丁酯”的衍生物已被研究作为潜在的昆虫害虫控制剂。从手性前体,包括目标化合物,合成新的手性丁酸酯(青春激素)展示了立体化学在开发昆虫害虫管理的生物化合物中的应用。这项研究可能导致创造更有效和环保的害虫控制方法(Wimmer et al., 2007)。

有机合成应用

该化合物已被用于合成各种有机分子,展示了它作为有机化学中的构建块的多功能性。例如,氧杂环丙烷酮的制备及其反应研究提供了开发新的合成方法和理解潜在反应机制的见解。这些合成应用有助于推动制药、农药和材料科学的进步(Brenner等,2003)。

材料科学应用

在材料科学中,合成新的钯(II)配合物,其中包含四唑基乙酸和其酯的特征,类似于“反式-(4-羟甲基环己基)-甲基碳酸叔丁酯”的结构,突显了在催化、电子学和纳米技术领域具有潜在应用的新材料的开发。这些配合物的设计和合成有助于正在进行的研究,以创造具有独特电子、磁性和光学性能的材料(Protas et al., 2017)。

作用机制

Target of Action

It is used to prepare c-2 hydroxyethyl imidazopyrrolo pyridines as jak1 inhibitors . It is also used to prepare Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .

Mode of Action

Given its use in the preparation of jak1 and mer kinase inhibitors, it can be inferred that it may interact with these targets, leading to inhibition of their activity .

Biochemical Pathways

Considering its role in the synthesis of jak1 and mer kinase inhibitors, it can be inferred that it may affect the jak-stat signaling pathway and mer kinase-related pathways .

Result of Action

Given its use in the synthesis of jak1 and mer kinase inhibitors, it can be inferred that it may lead to the inhibition of these kinases, potentially affecting cell proliferation and survival .

Action Environment

It should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions suggest that exposure to light, moisture, and extreme temperatures could potentially affect its stability and efficacy.

生化分析

Biochemical Properties

Trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.

Cellular Effects

The effects of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by altering the activity of key enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester in laboratory settings are an important consideration for researchers. Over time, the stability and degradation of this compound can affect its efficacy and potency . Studies have shown that the compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester can vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

Trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of trans-(4-Hydroxymethylcyclohexyl)-methylcarbamic acid tert-butyl ester is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

属性

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h10-11,15H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNDOANMTCGSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

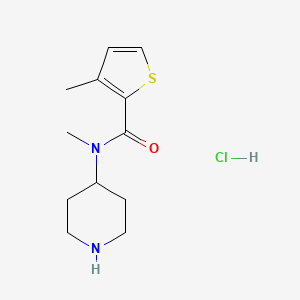

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Piperidinylmethoxy)methyl]piperidine dihydrochloride](/img/structure/B1468298.png)

![3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B1468306.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)